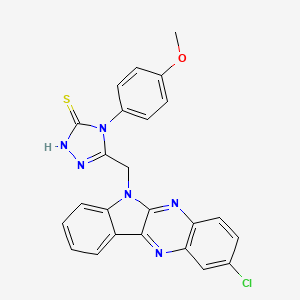

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-methoxyphenyl)-

Description

The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-methoxyphenyl)- features a 1,2,4-triazole-3-thione core substituted with a 2-chloroindoloquinoxaline methyl group and a 4-methoxyphenyl moiety.

Properties

CAS No. |

109322-23-8 |

|---|---|

Molecular Formula |

C24H17ClN6OS |

Molecular Weight |

472.9 g/mol |

IUPAC Name |

3-[(2-chloroindolo[2,3-b]quinoxalin-6-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C24H17ClN6OS/c1-32-16-9-7-15(8-10-16)31-21(28-29-24(31)33)13-30-20-5-3-2-4-17(20)22-23(30)27-18-11-6-14(25)12-19(18)26-22/h2-12H,13H2,1H3,(H,29,33) |

InChI Key |

MWUGAIABZNEUSQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione derivatives typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by further functionalization. The specific synthetic route for this compound would involve the preparation of the indoloquinoxaline moiety, followed by its attachment to the triazole ring through a series of condensation and cyclization reactions. Reaction conditions may include the use of solvents like ethanol or dimethylformamide, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves multi-step synthesis processes that are optimized for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the progress of the reactions and to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione derivatives can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones.

Reduction: Reduction of the triazole ring to form dihydrotriazoles.

Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticonvulsant Properties

Research has shown that derivatives of 3H-1,2,4-triazole-3-thione exhibit significant anticonvulsant activity. For instance, compounds similar to 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione have been demonstrated to protect against seizures induced by maximal electroshock in animal models. The mechanism of action involves interaction with voltage-gated sodium channels and GABA receptors .

Antidepressant Activity

A series of 5-aryl derivatives of 2,4-dihydro-3H-1,2,4-triazole-3-thiones have been evaluated for their potential antidepressant effects. These compounds were found to antagonize reserpine-induced ptosis and hypothermia in mice models. The structural modifications at the 5-position significantly influenced their biological activity .

Synthesis and Characterization

The synthesis of 3H-1,2,4-triazole derivatives typically involves the reaction of thiosemicarbazides with various carbonyl compounds under alkaline conditions. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed for characterization .

Table 1: Synthesis Overview

| Compound Type | Synthesis Method | Key Characterization Techniques |

|---|---|---|

| Triazole derivatives | Reaction of thiosemicarbazides with carbonyls | FTIR, NMR, MS |

| Palladium complexes | Alkylation reactions with palladium salts | Elemental analysis, MS |

Therapeutic Potential

Cancer Research

Mercapto-substituted triazoles have been identified as promising candidates in cancer research due to their chemopreventive properties. They exhibit significant cytotoxic effects against various cancer cell lines . Additionally, the ability to form palladium complexes opens avenues for their use in catalyzing organic reactions relevant to drug synthesis .

Neuroprotective Effects

Studies indicate that certain triazole derivatives may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This positions them as potential therapeutic agents for neurodegenerative diseases .

Case Studies and Research Findings

Case Study: Anticonvulsant Activity Evaluation

In a study assessing the anticonvulsant properties of synthesized triazole derivatives using the Maximal Electroshock test and subcutaneous Pentylenetetrazole tests, compounds demonstrated significant efficacy with minimal neurotoxicity. The docking studies indicated favorable interactions with GABA receptors .

Case Study: Antidepressant Activity Assessment

Another study focused on evaluating the antidepressant potential of various triazole derivatives revealed that specific substitutions enhanced pharmacological activity. The results suggested that these compounds could serve as leads for developing new antidepressants .

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the desired therapeutic effects. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s unique substituents distinguish it from other triazole-thione derivatives:

- 2-Chloroindoloquinoxaline methyl group: This polycyclic aromatic substituent may enhance DNA intercalation or enzyme inhibition, akin to indoloquinoxaline-based therapeutics.

- 4-Methoxyphenyl group : Electron-donating methoxy groups often improve pharmacokinetic properties, such as solubility and metabolic stability, compared to halogens or alkyl chains .

Table 1: Key Structural Analogues and Their Substituents

Physicochemical Properties

Spectral and analytical data from analogues highlight trends:

Table 2: Spectral and Analytical Comparison

The target compound’s IR spectrum would likely show a C=S stretch near 1220–1250 cm⁻¹, consistent with triazole-thiones. Its ¹H-NMR would feature aromatic protons from the indoloquinoxaline and methoxyphenyl groups, along with NH signals near δ 9.5–10.0 ppm.

Toxicity and Computational Predictions

notes computational toxicity predictions for triazole-thiones, where electron-deficient substituents (e.g., NO₂) increase acute toxicity. The target compound’s chloro and methoxy groups may balance potency and safety, though experimental data are needed.

Biological Activity

The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-methoxyphenyl)- is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. Triazole derivatives are known for their potential as therapeutic agents in various medical fields, including antimicrobial, anticancer, and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this specific triazole derivative based on recent research findings.

Antimicrobial Activity

Triazole derivatives exhibit notable antimicrobial properties. The 3H-1,2,4-Triazole-3-thione derivative has been evaluated for its effectiveness against various pathogens. Studies indicate that triazoles can inhibit ergosterol biosynthesis in fungi, thereby disrupting cell membrane integrity. The compound's structure allows it to interact with multiple biological targets, enhancing its antimicrobial efficacy.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | MIC: 0.046–3.11 μM | |

| Escherichia coli | MIC: 2.96 μM | |

| Candida albicans | Variable |

Anticancer Activity

Research has demonstrated the potential anticancer effects of triazole derivatives. The compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results showed significant cytotoxicity, with some derivatives exhibiting GI50 values in the nanomolar range.

Antidepressant Activity

A series of related triazole compounds have been evaluated for antidepressant properties. The studies indicate that certain substitutions on the triazole ring enhance the activity against reserpine-induced behavioral changes in animal models.

Antinociceptive Activity

The compound has also been assessed for its pain-relieving properties using the hot plate test in mice. Results indicated a significant antinociceptive effect, suggesting potential as an analgesic agent.

The mechanisms through which triazole derivatives exert their biological effects include:

- Inhibition of Enzymatic Pathways: Many triazoles inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Interaction with Receptors: Some derivatives act as antagonists at neurotransmitter receptors, contributing to their antidepressant effects.

- Induction of Apoptosis: Certain compounds have been shown to trigger programmed cell death in cancer cells through various signaling pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy Study

- Anticancer Research

- Behavioral Studies for Antidepressant Activity

Q & A

How can synthesis routes for 3H-1,2,4-triazole-3-thione derivatives be optimized to enhance yield and purity?

Basic Research Question

Methodological Answer :

Optimization involves modifying reaction conditions such as solvent systems, temperature, and catalyst use. For example, in the synthesis of 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones, refluxing in ethanol with thiourea derivatives under acidic conditions improved yields . Stepwise purification via recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, chloroform/methanol gradients) enhances purity. Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) ensures intermediate stability .

What spectroscopic and analytical techniques are critical for characterizing substituent effects in this compound class?

Basic Research Question

Methodological Answer :

- FT-IR : Identifies thione (-C=S) stretching vibrations (~1200–1250 cm⁻¹) and NH/OH groups (~3200–3400 cm⁻¹) .

- NMR : ¹H NMR distinguishes methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and indoloquinoxaline protons (δ 7.2–8.5 ppm for aromatic H). ¹³C NMR confirms thione carbon (δ ~165–170 ppm) .

- X-ray crystallography : Resolves steric effects of bulky substituents (e.g., 2-chloro-6H-indoloquinoxaline) on triazole ring planarity .

How do substituents (e.g., methoxyphenyl, indoloquinoxaline) influence antimicrobial activity?

Advanced Research Question

Methodological Answer :

Methoxyphenyl groups enhance lipophilicity, improving membrane penetration, while indoloquinoxaline moieties enable DNA intercalation. In vitro assays (e.g., MIC against S. aureus and C. albicans) show that 3,4-dimethoxyphenyl derivatives exhibit 4–8x higher activity than non-substituted analogs . Structure-activity relationship (SAR) studies using molecular docking (e.g., PDB: 1JIJ for E. coli gyrase) correlate substituent bulk with steric hindrance at target sites .

How can conflicting data on biological activity across studies be reconciled?

Advanced Research Question

Methodological Answer :

Contradictions often arise from variations in assay protocols or compound purity. Strategies include:

- Standardized testing : Adopt CLSI guidelines for antimicrobial susceptibility to minimize inter-lab variability .

- Replication : Use randomized block designs (e.g., split-split plots for dose-response studies) to control environmental factors .

- Batch analysis : HPLC-UV (>98% purity thresholds) ensures consistent biological evaluations .

What methodologies assess the pharmacological-toxicological balance of these compounds?

Advanced Research Question

Methodological Answer :

- Acute toxicity : OECD Guideline 423 for LD₅₀ determination in rodent models .

- In silico ADMET prediction : Tools like SwissADME predict blood-brain barrier permeability and hepatotoxicity risks. For example, logP values >3.5 correlate with higher nephrotoxicity .

- Cytotoxicity screening : MTT assays on HEK-293 cells identify IC₅₀ thresholds (>100 µM for safe candidates) .

How can environmental persistence and ecotoxicity be evaluated for scaled-up synthesis?

Advanced Research Question

Methodological Answer :

- Biodegradation assays : OECD 301F (manometric respirometry) measures mineralization rates in soil/water systems .

- Ecotoxicology : Daphnia magna 48h immobilization tests and algal growth inhibition (OECD 201/202) quantify EC₅₀ values. For example, EC₅₀ >10 mg/L indicates low aquatic toxicity .

- Photodegradation : HPLC-MS identifies breakdown products under UV-Vis irradiation (λ=254 nm) .

What computational approaches are used to predict substituent effects on electronic properties?

Advanced Research Question

Methodological Answer :

- DFT calculations : B3LYP/6-311+G(d,p) basis sets optimize geometries and compute frontier orbitals (HOMO-LUMO gaps). For instance, electron-withdrawing groups (e.g., -Cl) reduce HOMO energy, enhancing electrophilicity .

- Molecular dynamics (MD) : Simulates binding kinetics to biological targets (e.g., 50 ns trajectories for protease inhibition studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.